5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide
Description
5-(Furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide is a hybrid heterocyclic compound featuring a fused indenothiazole core linked to an isoxazole-carboxamide moiety substituted with a furan ring. This structure combines three pharmacologically relevant heterocycles: thiazole, isoxazole, and furan. The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the furan substituent may enhance bioavailability and target binding through π-π stacking or hydrophobic interactions.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-9-14(24-21-12)13-6-3-7-23-13)20-18-19-16-11-5-2-1-4-10(11)8-15(16)25-18/h1-7,9H,8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDZQLZTYRWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological properties such as analgesic, antibacterial, anticonvulsant, antiparasitic, anti-inflammatory, and herbicidal activities. Some derivatives of thiazole are potent anti-HIV agents.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.
Biological Activity
5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews current research findings on its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of 349.36 g/mol. Its structure includes a furan ring, an indeno-thiazole moiety, and an isoxazole carboxamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H11N3O3S |
| Molecular Weight | 349.36 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate strong antibacterial activity compared to standard antibiotics .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results suggest that while the compound exhibits antimicrobial activity, it also maintains low cytotoxicity towards fibroblast cells. This dual action makes it a candidate for further development in therapeutic applications where both antimicrobial efficacy and reduced toxicity are crucial .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with critical enzymes involved in cellular processes, potentially affecting pathways related to cell signaling and gene expression .
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of various isoxazole derivatives against biofilms formed by pathogenic bacteria. The results indicated that the derivatives had a notable ability to disrupt biofilm formation and reduce bacterial viability .
Study 2: Cytotoxicity Profile
Another research effort focused on assessing the cytotoxicity of this compound against cancer cell lines. The study found that while exhibiting some cytotoxic effects, the compound was significantly less toxic to normal cells compared to cancerous cells, suggesting selective anticancer properties .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, it is useful to compare its activity with similar compounds:
| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) | Notes |
|---|---|---|---|
| 5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl) | High | Moderate | Effective against S. aureus |
| N-(pyridin-2-yl)-5-(phenylamino)thiazole | Moderate | Low | Potential for tuberculosis treatment |
| Benzamide derivatives with oxadiazole moiety | Variable | Low | Broad spectrum activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs reported in the literature. Below is a detailed comparison based on substituents, synthetic pathways, and bioactivity:
Structural Analogues of Indenothiazole Derivatives
Key Observations :
- Substituent Impact : Replacement of the furan group in the target compound with a methyl group (as in the analog from ) may reduce π-π interactions critical for target binding. Conversely, the furan in LMM11 enhances antifungal efficacy by interacting with thioredoxin reductase (TrxR) .
- Synthetic Complexity: Indenothiazole derivatives with amine substituents (e.g., 1-5, 1-6) exhibit lower synthetic yields (12–34%) compared to carboxamide-linked analogs, suggesting that the isoxazole-carboxamide moiety may require optimized coupling conditions .
- Bioactivity : While the target compound’s activity is unreported, LMM11’s furan-1,3,4-oxadiazole hybrid demonstrates that furan-containing heterocycles are viable for antifungal development .
Comparison with Isoxazole and Thiazole Derivatives
Key Observations :
- Heterocycle Synergy : The isoxazole-thiazole combination in the target compound may offer dual hydrogen-bonding sites, similar to LMM5 and LMM11’s oxadiazole-thiazole systems, which enhance target affinity .
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity : The furan substituent (logP ~1.5) may reduce hydrophobicity compared to methyl or chlorophenyl groups (logP ~2.5–3.0), improving aqueous solubility .
- Metabolic Stability : Isoxazole rings are generally resistant to oxidative metabolism, whereas furan rings may undergo CYP450-mediated oxidation, necessitating prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
